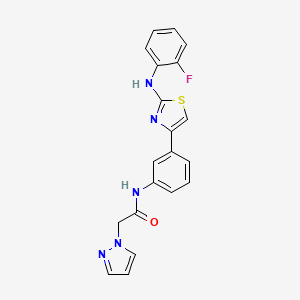

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-pyrazol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5OS/c21-16-7-1-2-8-17(16)24-20-25-18(13-28-20)14-5-3-6-15(11-14)23-19(27)12-26-10-4-9-22-26/h1-11,13H,12H2,(H,23,27)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKURYPVLUDVICX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)NC(=O)CN4C=CC=N4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Coupling with Pyrazole: The final step involves coupling the aminothiazole derivative with a pyrazole acetic acid derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. In vitro studies have shown that N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting potent cytotoxic effects.

Case Study: Anticancer Effects

A recent study investigated the effects of thiazole derivatives on breast cancer cells, revealing that compounds similar to this compound significantly reduced cell viability and induced apoptosis.

Antimicrobial Activity

Thiazole derivatives, including the target compound, have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Case Study: Antimicrobial Testing

Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating minimal inhibitory concentration (MIC) values below 50 µg/mL, indicating strong antibacterial activity.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators.

Biochemical Properties

The biochemical properties of this compound are largely influenced by the presence of the thiazole ring and the fluorophenyl group. These components are critical for its biological activity:

Biochemical Pathways

Thiazole compounds can affect a variety of biochemical pathways, including:

- Antimicrobial

- Antifungal

- Anti-inflammatory

- Antitumor

- Antitubercular

- Antidiabetic

- Antiviral

- Antioxidant activities

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of thiazole compounds can vary greatly depending on their specific structure. Some thiazole compounds are well absorbed and distributed in the body, while others may be rapidly metabolized and excreted.

Biological Activity

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through detailed analysis, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrazole moiety, and a fluorinated phenyl group, contributing to its diverse biological activities. The molecular formula is , with a molecular weight of 411.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C19H14FN5OS2 |

| Molecular Weight | 411.5 g/mol |

| CAS Number | 1797641-70-3 |

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The thiazole and pyrazole rings are known to exhibit antimicrobial properties. In vitro studies have shown that derivatives of thiazole can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. For example, thiazole derivatives have been reported to induce apoptosis in cancer cells through the modulation of various signaling pathways .

Antimicrobial Evaluation

In a study examining the antimicrobial properties of thiazole derivatives, this compound was tested against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.30 |

| Pseudomonas aeruginosa | 0.40 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Studies

In another investigation focusing on anticancer properties, the compound was evaluated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

The results suggest that this compound possesses notable cytotoxicity against these cancer cell lines, indicating potential for further development as an anticancer agent .

Case Studies

- Case Study on Antimicrobial Resistance : A recent study highlighted the effectiveness of thiazole derivatives in overcoming resistance in Staphylococcus aureus. The compound inhibited biofilm formation, which is crucial in treating chronic infections .

- Case Study on Cancer Treatment : In vivo studies demonstrated that similar thiazole derivatives significantly reduced tumor size in mouse models of breast cancer, supporting the need for further clinical trials .

Comparison with Similar Compounds

Structural Analogues with Thiazole-Acetamide Motifs

(a) 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Simpler scaffold with a thiazole directly linked to an acetamide group and a 2-fluorophenyl substituent.

- Key Differences : Lacks the pyrazole moiety and the extended phenyl-thiazole branching seen in the target compound.

- Properties: Crystallographic studies reveal N–H⋯N hydrogen bonding (R₂²(8) motif), influencing solubility and stability.

(b) N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41)

- Structure : Contains a thiazole-acetamide backbone with a methylated pyrazole substituent.

- Key Differences : The pyrazole is substituted with a methyl and phenyl group, altering electronic effects compared to the unsubstituted 1H-pyrazol-1-yl group in the target compound.

- Properties : Spectral data (e.g., NMR, IR) indicate strong intramolecular interactions due to the methyl-phenyl pyrazole, which may affect binding affinity in biological targets.

(c) 2-(4-Arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide Derivatives

- Structure : Incorporates a piperazine ring instead of pyrazole, linked to the acetamide-thiazole scaffold.

- Pharmacological Data : These derivatives exhibit antimicrobial activity against gram-positive bacteria (e.g., S. aureus) and fungi, with MIC values comparable to chloramphenicol and ketoconazole .

Functional Group Impact on Physicochemical and Pharmacological Properties

Key Observations :

- Pyrazole vs. Piperazine : Pyrazole’s aromaticity and planar structure may enhance π-π stacking in enzyme active sites, whereas piperazine’s flexibility and basicity improve solubility and ionic interactions .

- Fluorine Substitution: The 2-fluorophenyl group in the target compound and may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs.

- Thiazole-Acetamide Core : Common in antimicrobial and kinase-targeting agents, suggesting shared mechanistic pathways (e.g., ATP-binding pocket inhibition) .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide?

Answer:

The compound’s synthesis involves multi-step reactions focusing on thiazole and acetamide coupling. Key steps include:

- Thiazole Core Formation : React 2-fluoroaniline with a substituted thiazole precursor (e.g., 2-amino-4-substituted thiazole) using acetonitrile and anhydrous AlCl₃ as a catalyst, as demonstrated in analogous thiazole syntheses .

- Acetamide Coupling : Utilize carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base, followed by extraction and purification via column chromatography .

- Purification : Employ solvent recrystallization (e.g., methylene chloride slow evaporation) to obtain single crystals for structural validation .

Basic: How should researchers confirm the structural integrity and purity of this compound?

Answer:

- X-ray Crystallography : Resolve the crystal structure to confirm bond angles, dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolyl rings), and hydrogen-bonding patterns (e.g., N–H⋯O dimers) .

- Spectroscopic Analysis : Use ¹H/¹³C NMR to verify proton environments (e.g., amide NH at δ ~8-10 ppm) and FT-IR for functional groups (e.g., C=O stretch at ~1650 cm⁻¹).

- HPLC : Assess purity (≥95%) with a C18 column and UV detection at 254 nm .

Advanced: How can computational chemistry aid in optimizing the synthesis of this compound?

Answer:

Adopt the ICReDD framework (Integrated Computational and Experimental Design for Discovery):

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates, identifying low-energy pathways for thiazole-amide coupling .

- Data-Driven Optimization : Apply machine learning to experimental datasets (e.g., solvent, catalyst, temperature) to predict optimal conditions (e.g., AlCl₃ vs. other Lewis acids) .

- Feedback Loops : Integrate experimental results (e.g., yield, purity) into computational models to refine predictions iteratively .

Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for thiazole-containing acetamide derivatives?

Answer:

- Substituent Variation : Systematically modify the 2-fluorophenyl or pyrazolyl groups to assess impacts on bioactivity (e.g., replacing fluorine with chlorine to study electronic effects) .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using software like AutoDock Vina to prioritize derivatives with optimal binding affinities .

- Bioactivity Assays : Conduct in vitro assays (e.g., antimicrobial IC₅₀, kinase inhibition) and correlate results with structural features (e.g., planarity of the amide group) .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:

- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) and validate purity (>98%) via LC-MS .

- Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors) to rule off-target effects .

- Computational Validation : Reconcile conflicting data by modeling binding modes under varying conditions (e.g., pH, co-solvents) .

Advanced: What are the challenges in scaling up synthesis while maintaining yield and purity?

Answer:

- Process Control : Implement real-time monitoring (e.g., in situ FT-IR) to track reaction progress and adjust parameters dynamically .

- Separation Technologies : Use membrane filtration or centrifugal partition chromatography to isolate intermediates with high efficiency .

- Reactor Design : Optimize batch vs. continuous-flow reactors to enhance heat/mass transfer, critical for exothermic amide couplings .

Advanced: How can researchers resolve contradictions in crystallographic vs. spectroscopic data?

Answer:

- Multi-Technique Validation : Cross-validate X-ray data (e.g., bond lengths) with DFT-optimized geometries and solid-state NMR .

- Dynamic Effects : Account for temperature-dependent conformational changes (e.g., amide rotation) using variable-temperature NMR .

Advanced: What methodological approaches are recommended for studying metabolic stability of this compound?

Answer:

- In Vitro Models : Use liver microsomes or hepatocytes to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., fluorophenyl oxidation) .

- LC-HRMS : Track metabolite formation with high-resolution mass spectrometry and fragment ion analysis .

- QSAR Modeling : Corstrate metabolic stability with logP and polar surface area to guide structural modifications .

Advanced: How can reaction fundamentals inform the design of novel derivatives?

Answer:

- Mechanistic Studies : Probe reaction intermediates using stopped-flow IR or MS to identify rate-limiting steps (e.g., carbodiimide activation) .

- Thermodynamic Profiling : Calculate ΔG for key steps (e.g., cyclization) to prioritize derivatives with favorable energetics .

Advanced: What are best practices for ensuring data reproducibility in multi-lab studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.